5-(Furan-3-yl)-2-methylaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-(furan-3-yl)-2-methylaniline |
InChI |
InChI=1S/C11H11NO/c1-8-2-3-9(6-11(8)12)10-4-5-13-7-10/h2-7H,12H2,1H3 |
InChI Key |
XQUISIHGFDZECY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=COC=C2)N |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 5 Furan 3 Yl 2 Methylaniline
Retrosynthetic Analysis and Key Disconnections for the Furan-Aniline Framework
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For 5-(furan-3-yl)-2-methylaniline, this process identifies several logical bond disconnections that suggest viable forward synthetic routes.
Carbon-Carbon Bond Formation Strategies (e.g., Cross-Coupling Approaches)
The most direct and common retrosynthetic disconnection is the carbon-carbon (C-C) bond between the furan (B31954) ring and the aniline (B41778) ring. This approach is favored for biaryl synthesis as it allows for the convergent coupling of two functionalized aromatic precursors late in the synthetic sequence.
This disconnection yields two key synthons: a furan-3-yl synthon and a 5-substituted-2-methylaniline synthon. The corresponding synthetic equivalents would typically be a furan-3-yl organometallic reagent and a halogenated 2-methylaniline, or vice versa. This strategy points directly toward transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming C(sp²)-C(sp²) bonds. nih.gov
Key Synthetic Equivalents for C-C Disconnection:
| Furan Precursor (Synthon 1) | Aniline Precursor (Synthon 2) | Resulting Reaction Type |
| 3-Furanboronic acid | 5-Bromo-2-methylaniline | Suzuki-Miyaura Coupling |
| 3-Halofuran | 2-Methyl-5-aminophenylboronic acid | Suzuki-Miyaura Coupling |
| 3-Furylzinc chloride | 5-Iodo-2-methylaniline | Negishi Coupling |
| 3-Furyltributylstannane | 5-Bromo-2-methylaniline | Stille Coupling |
Carbon-Nitrogen Bond Formation Pathways
An alternative, though often less direct, retrosynthetic approach involves the formation of a carbon-nitrogen (C-N) bond. mdpi.com This can be conceptualized in a few ways. One possibility is the coupling of a furan-containing molecule with an amine, a reaction class that includes the Buchwald-Hartwig amination. In this scenario, the disconnection would be between the aromatic ring and the nitrogen atom of the amine.
This would suggest precursors such as 3-bromo-5-(furan-3-yl)toluene and ammonia or an ammonia equivalent. However, this route is often complicated by the need for specialized catalysts and the potential for side reactions. A more complex C-N bond formation strategy could involve building the aniline ring itself through cyclization reactions, though this is generally not the most efficient route for simple substituted anilines. researchgate.net
Functional Group Interconversion and Precursor Modification Routes
Functional Group Interconversion (FGI) is a crucial tactic where one functional group is converted into another to facilitate a key bond-forming step or to install the final desired functionality. scribd.comic.ac.ukub.edu For the synthesis of this compound, the most strategically important FGI is the reduction of a nitro group to an amine.
The retrosynthetic step involves transforming the target aniline into a nitro-aromatic precursor: 5-(Furan-3-yl)-2-methyl-1-nitrobenzene. This approach offers several advantages:
Commercially Available Starting Materials: The synthesis can begin from simpler, more readily available nitroaromatic compounds.
Reaction Compatibility: The nitro group is a robust, electron-withdrawing group that is compatible with many cross-coupling conditions.
Reliable Transformation: The reduction of an aromatic nitro group to an aniline is a high-yielding and well-established reaction, typically achieved with reagents like SnCl₂, H₂/Pd-C, or Fe/HCl. solubilityofthings.com
Therefore, a robust synthetic plan would involve first performing the C-C cross-coupling to form the furan-nitrobenzene intermediate, followed by the reduction of the nitro group as the final step to yield the target aniline.
Catalytic Approaches for Furan-Aniline Linkage Construction
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The construction of the furan-aniline linkage in this compound is ideally suited for such approaches.
Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Linkages
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds between aromatic rings. acs.orgacs.org These reactions typically involve the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org This catalytic cycle allows for the reaction to proceed with only a small amount of the palladium catalyst. nih.gov
Suzuki-Miyaura Coupling Variants Utilizing Furan Boronic Acid Precursors
The Suzuki-Miyaura coupling is the most widely used cross-coupling reaction for synthesizing biaryl compounds due to its mild reaction conditions, the commercial availability and stability of boronic acids, and the low toxicity of the boron-containing byproducts. libretexts.org
The key reaction for synthesizing the this compound framework via this method would be the coupling of a furan-3-ylboronic acid or its corresponding ester with a halogenated 2-methylaniline derivative (e.g., 5-bromo- or 5-iodo-2-methylaniline). Alternatively, if pursuing the FGI strategy, the coupling partner would be a halogenated 2-methyl-nitrobenzene.
General Reaction Scheme: The reaction typically requires a palladium source (pre-catalyst), a phosphine ligand, and a base in a suitable solvent. The choice of these components is critical for achieving high yields.
Palladium Source: Common pre-catalysts include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂).
Ligand: Electron-rich and bulky phosphine ligands are often used to stabilize the palladium catalyst and promote the reaction. Examples include triphenylphosphine (PPh₃) and more advanced biarylphosphine ligands like SPhos and XPhos. nih.gov
Base: A base is essential for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed. orgsyn.org
Solvent: The reaction is often carried out in solvents like toluene, dioxane, dimethylformamide (DMF), or aqueous mixtures.
The table below summarizes typical conditions for Suzuki-Miyaura couplings involving heteroaryl boronic acids, which are analogous to the synthesis of the target compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Bromobenzonitrile | Potassium 5-methylfuran-2-yltrifluoroborate | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | Excellent | nih.gov |
| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | tert-Amyl alcohol | 83% | orgsyn.org |
| Aryl Bromide | Arylboronic Acid | PdCl₂(dppf) | K₂CO₃ | N,N-Dimethylacetamide | Good to Excellent | organic-synthesis.com |
| Aryl Iodide | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | High |
These examples demonstrate the versatility and high efficiency of the Suzuki-Miyaura coupling for constructing bonds between aromatic and heteroaromatic rings, providing a robust and reliable pathway for the synthesis of this compound. nih.gov
Sonogashira and Heck Coupling Precursors in Aniline Functionalization
The Sonogashira and Heck reactions are powerful tools for forming C-C bonds, which can be strategically employed to synthesize precursors for this compound.
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction can be used to introduce an alkyne handle onto either the furan or aniline precursor. For instance, coupling 3-halofuran with an appropriate acetylene derivative or coupling a halo-2-methylaniline with a furan-substituted alkyne would yield an intermediate that could be further transformed into the target molecule. The reaction is typically carried out under mild conditions, often at room temperature and with a mild base like an amine, which can also serve as the solvent. wikipedia.org While direct synthesis of the target compound via Sonogashira coupling is not explicitly detailed, the synthesis of related structures, such as polysubstituted furans from terminal propargyl alcohols, demonstrates the utility of this method in functionalizing furan rings. nih.gov
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orglibretexts.org A potential strategy for synthesizing this compound using this reaction would involve coupling 3-halofuran with 2-methyl-5-vinylaniline. Subsequent reduction of the vinyl group would yield the final product. The Heck reaction is known for its excellent stereoselectivity and has been applied to the functionalization of five-membered heteroarenes. mdpi.comorganic-chemistry.org The development of phosphine-free, highly active palladium catalysts has expanded the scope of this reaction. organic-chemistry.org
Buchwald-Hartwig Amination Strategies for Substituted Aniline Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds from amines and aryl halides. wikipedia.org This reaction is one of the most direct methods for synthesizing aryl amines and has largely replaced harsher traditional methods. wikipedia.org For the synthesis of this compound, this strategy could be envisioned in two primary ways:
Coupling of a 3-halofuran (e.g., 3-bromofuran) with 2-methyl-5-aminoaniline (a diamine). This approach would depend on the selective amination of one amino group.
Coupling of 3-aminofuran with a halo-toluene derivative, such as 5-bromo-2-methyltoluene.
The reaction's success relies on the choice of palladium catalyst, phosphine ligand, and base. acsgcipr.orgacs.org The development of sterically hindered and electron-rich phosphine ligands, such as XPhos and BrettPhos, has been crucial for expanding the substrate scope to include less reactive aryl chlorides and enabling reactions under milder conditions. rug.nl The choice of solvent and base is also critical, with non-polar solvents like toluene and strong bases such as sodium tert-butoxide often being effective. acs.org
| Catalyst System Component | Role in Buchwald-Hartwig Amination | Common Examples |
| Palladium Precatalyst | The active catalytic species is Pd(0), which is generated in situ. | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the Pd catalyst, influences reactivity and substrate scope. | P(o-tol)₃, BINAP, XPhos, BrettPhos, RuPhos rug.nl |
| Base | Deprotonates the amine and facilitates reductive elimination. | NaOt-Bu, LiHMDS, Cs₂CO₃ |
| Solvent | Affects solubility and reaction kinetics. | Toluene, Dioxane, THF rug.nl |
Copper-Catalyzed Methodologies for Aromatic Amination and Furan Functionalization
Copper-catalyzed reactions offer a more economical alternative to palladium for C-N and C-C bond formation. The classic Ullmann condensation, which involves the copper-promoted coupling of an aryl halide with an amine, alcohol, or thiol, is a precursor to the modern Buchwald-Hartwig reaction. While traditional Ullmann conditions are harsh, requiring high temperatures, modern protocols use ligands to facilitate the reaction under milder conditions. acsgcipr.org
Copper catalysts are also effective for the functionalization of furan derivatives. For example, copper-based catalysts have been used for the reductive amination of furan compounds, demonstrating their utility in forming C-N bonds involving the furan ring. mdpi.com Copper(II) chloride has been employed as a catalyst for the C-H amination of cyclic ethers like tetrahydrofuran, indicating its potential for direct functionalization pathways. nih.gov Furthermore, copper salts can catalyze the synthesis of furan rings themselves, for instance, in the intramolecular cascade reaction of conjugated enynones. nih.gov This suggests that a copper-catalyzed approach could be viable for coupling a pre-formed aniline derivative with a furan precursor.
Nickel- and Iron-Catalyzed Cross-Couplings as Alternative Pathways
In the pursuit of more sustainable and cost-effective synthetic methods, nickel and iron have emerged as powerful catalysts for cross-coupling reactions. nih.govnih.gov
Nickel-catalyzed cross-couplings are particularly attractive as nickel is more abundant and less expensive than palladium. Nickel catalysts have been successfully used for Suzuki-Miyaura couplings to prepare compounds like 5-(furan-3-yl)pyrimidine, demonstrating their efficacy in forming aryl-furan bonds. orgsyn.org These reactions often employ ligands such as tricyclohexylphosphine (PCy₃). orgsyn.orgbeilstein-archives.org Nickel catalysis is also effective for C-N bond formation, providing an alternative to the Buchwald-Hartwig amination. researchgate.net A dual-base system is sometimes employed to achieve high efficiency in these couplings. researchgate.net
| Reaction Type | Catalyst/Reagents | Substrates | Relevance to Target Synthesis |
| Ni-catalyzed Suzuki | NiCl₂(PCy₃)₂, K₃PO₄ orgsyn.org | 3-Furanylboronic acid, 5-Bromopyrimidine orgsyn.org | Forms a C(furan)-C(aryl) bond. |
| Ni-catalyzed C-N Coupling | Ni(0) catalyst, Ligand, Dual-base researchgate.net | (Hetero)aryl chlorides, Anilines researchgate.net | Forms a C(aryl)-N bond. |
| Fe-catalyzed C-H Amidation | Fe catalyst, DDQ (oxidant) rsc.org | Benzofurans, Anilines rsc.org | Forms a C(furan)-N bond via C-H activation. |
Iron-catalyzed cross-couplings represent a greener approach due to iron's abundance, low cost, and low toxicity. nih.govnih.gov Iron catalysts have been shown to be effective in cross-dehydrogenative C-H amidation, for example, between benzofurans and anilines, using an oxidant like DDQ under mild conditions. rsc.org This type of reaction, which forms a C-N bond directly from C-H bonds, is highly atom-economical. Iron can also catalyze the cross-coupling of electron-deficient heterocycles with organoboron species, suggesting its potential for C-C bond formation in the target synthesis. semanticscholar.org
Organocatalytic Approaches for Furan-Aniline Synthesis
Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for synthesis, avoiding issues of metal toxicity and cost. While transition metal catalysis dominates the synthesis of biaryl compounds, organocatalytic methods are an emerging field. For the synthesis of furan-aniline structures, this could involve, for example, a nucleophilic aromatic substitution (SₙAr) reaction on a highly electron-deficient aniline precursor, catalyzed by an organic base. However, the direct organocatalytic coupling of unactivated furan and aniline rings is a significant challenge and is less developed than metal-catalyzed approaches.
Direct C-H Functionalization Strategies for Regioselective Synthesis
Direct C-H functionalization is a highly desirable synthetic strategy as it avoids the need for pre-functionalizing starting materials (e.g., with halides or boronic acids), thus reducing step counts and waste. This approach involves the selective activation of a C-H bond and its subsequent transformation.
Regioselective C-H Activation on the Furan Moiety
The furan ring has C-H bonds that can be targeted for direct functionalization. However, controlling the regioselectivity can be challenging, and the furan core's sensitivity to harsh conditions limits the applicable methods. nih.gov The C-H bonds at the α-positions (2 and 5) are generally more reactive than those at the β-positions (3 and 4). Therefore, achieving regioselective functionalization at the 3-position, as required for this compound, is a non-trivial challenge.
Despite these difficulties, methods for the C-H functionalization of furans are being developed. Palladium-catalyzed direct alkylation of the α-C-H bond of furans has been reported. rsc.org Rhodium(III) catalysis has been used for C-H activation to synthesize furan-containing frameworks, where regioselectivity is controlled by directing groups. ucl.ac.uk For the synthesis of the target molecule, a plausible strategy would involve a directed C-H activation approach. For example, starting with 3-furoic acid, a directing group could be installed that facilitates the coupling at the adjacent C-H bond (C4) or a more distal one, although achieving C3 functionalization on an unsubstituted furan via C-H activation remains a significant synthetic hurdle.
C-H Functionalization of the Aniline Ring
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for forming carbon-carbon bonds, circumventing the need for pre-functionalized starting materials. umich.edu In the context of synthesizing this compound, this approach would involve the direct coupling of a 2-methylaniline derivative with furan at the C5 position of the aniline ring.
While direct C-H functionalization of anilines can be challenging due to the coordinating nature of the amino group, which can interfere with metal catalysts, specialized catalytic systems have been developed to address this. researchgate.netnih.gov For instance, palladium catalysts paired with specific ligands can direct the C-H activation to the desired position. nih.gov A hypothetical, yet plausible, route could involve the palladium-catalyzed oxidative coupling of 2-methylaniline with furan. This process would likely require an oxidant to regenerate the active catalyst and a directing group on the aniline to ensure meta-selectivity to the methyl group.
Research into the C-H arylation of aniline derivatives has shown that ligands play a critical role in achieving high regioselectivity and yield. nih.gov For example, 3-acetylamino-2-hydroxypyridine has been identified as a versatile ligand promoting meta-C-H arylation of anilines with a wide range of aryl halides. nih.gov Such a system could potentially be adapted for the coupling with a furan partner.
Non-Catalytic and Classical Synthetic Routes to the this compound Core
While modern catalytic methods offer elegance and efficiency, classical synthetic routes remain valuable, particularly for their scalability and reliance on well-established chemical principles.
The construction of the substituted aniline ring can be achieved through multicomponent benzannulation reactions. A strategy has been developed for the synthesis of meta-hetarylanilines involving a three-component reaction. beilstein-journals.org In a potential adaptation for this compound, a furan-substituted 1,3-diketone could react with an amine and acetone. beilstein-journals.org The reaction sequence involves the formation of an enamine from acetone and the amine, which then undergoes a nucleophilic addition to the diketone, followed by intramolecular cyclization and dehydration to form the final aniline product. beilstein-journals.org However, studies have shown that 1,3-diketones substituted with a furan-2-yl group can exhibit sluggish reactivity, leading to low yields. beilstein-journals.org
Another approach involves the cyclization of precursors that already contain the necessary fragments. For instance, novel cyclization reactions have been observed in η2-furan complexes of osmium, where electrophilic addition leads to intermediates that can cyclize with tethered nucleophiles to form new heterocycles. researchgate.net While not a direct synthesis of the target aniline, these principles of furan reactivity could inspire novel cyclization strategies.
A traditional and robust method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. This strategy is widely used for preparing various substituted anilines, such as toluidines and chloroanilines. wikipedia.org
For the synthesis of this compound, this pathway would typically begin with a suitable toluene derivative. A common precursor would be 5-bromo-2-methylaniline or its nitro equivalent, 1-bromo-2-methyl-4-nitrobenzene. The synthesis would proceed as follows:
Nitration: Starting with 2-bromotoluene, nitration using a mixture of nitric acid and sulfuric acid would yield a mixture of isomers, with 1-bromo-2-methyl-4-nitrobenzene being a key product.
Furan Annulation: The bromo-substituted nitroarene would then undergo a cross-coupling reaction, such as a Suzuki-Miyaura coupling, with furan-3-ylboronic acid. This step attaches the furan ring at the desired position.
Reduction: The final step involves the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride, catalytic hydrogenation (e.g., H₂/Pd-C), or iron in acidic media.
The order of these steps can be modified. For example, the Suzuki coupling could be performed on 5-bromo-2-methylaniline, which is commercially available. This avoids handling the potentially more hazardous nitro-aromatic intermediates during the coupling step.
Optimization of Reaction Conditions and Process Parameters for Enhanced Efficiency
The efficiency of synthetic routes, particularly those employing transition metal catalysis like the Suzuki-Miyaura coupling, is highly dependent on the careful optimization of reaction parameters.
The choice of solvent is critical in palladium-catalyzed cross-coupling reactions as it can influence catalyst stability, reagent solubility, reaction rates, and even product selectivity. whiterose.ac.uknih.govrsc.org Solvents can activate precatalysts, stabilize intermediates, and modulate the reactivity of bases and organometallic reagents. nih.govhes-so.ch
For Suzuki-Miyaura couplings involving furan derivatives, a variety of solvents have been explored. A study on the coupling of di-brominated furans found favorable conditions using a 1:1 mixture of water and dimethylformamide (DMF). boisestate.edu In other systems, tert-Amyl alcohol has been successfully used for the nickel-catalyzed Suzuki-Miyaura coupling of 5-bromopyrimidine with 3-furanylboronic acid, affording high yields. orgsyn.orgorgsyn.org The polarity of the solvent can also dictate selectivity in substrates with multiple reactive sites. nih.gov For instance, in the coupling of chloroaryl triflates, nonpolar solvents like THF or toluene favor reaction at the chloride position, whereas polar aprotic solvents like acetonitrile (MeCN) or DMF can favor reaction at the triflate position. nih.gov
The following table summarizes the effect of different solvents on the yield of a model Suzuki-Miyaura coupling reaction between 1-bromonaphthalene and phenylboronic acid, which provides insight into solvent choices for similar couplings. researchgate.net
| Entry | Solvent | Yield (%) |
| 1 | Methanol | 93 |
| 2 | Ethanol | 85 |
| 3 | Ethanol/H₂O (8:2) | 89 |
| 4 | Isopropanol | 75 |
| 5 | Dioxane | 88 |
| 6 | THF | 82 |
| 7 | Toluene | 78 |
Table 1: Effect of solvent on the yield of a model Suzuki-Miyaura coupling reaction. Data sourced from related studies to illustrate general trends. researchgate.net
The ligand coordinated to the palladium center is a key determinant of the catalyst's activity and stability in Suzuki-Miyaura reactions. nih.gov Ligands, typically phosphines, influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle. scirp.org For couplings involving heterocyclic partners like furan, the choice of ligand can be particularly important to prevent catalyst deactivation and achieve high turnover numbers.
Dialkylbiarylphosphine ligands are often effective for challenging cross-couplings. nih.gov Automated high-throughput screening has been used to rapidly identify optimal catalyst-ligand combinations, demonstrating that for specific substrates, a particular ligand can significantly outperform others. nih.gov
Catalyst loading is another critical parameter. While higher loadings can increase reaction rates, they also add to the cost and can lead to higher levels of residual palladium in the product. Optimization aims to find the lowest possible catalyst loading that still provides an efficient and complete reaction in a reasonable timeframe. Loadings can range from several mol% down to the parts-per-million (ppm) level in highly efficient systems. nih.gov For the synthesis of 5-(furan-3-yl)pyrimidine, a catalyst loading of just 0.500 mol% of NiCl₂(PCy₃)₂ was sufficient to achieve high yields. orgsyn.orgorgsyn.org
The interplay between ligand, catalyst loading, temperature, and reaction time is complex, and optimal conditions are often unique to a specific set of substrates. nih.gov
Advanced Chemical Reactivity and Derivatization Strategies for 5 Furan 3 Yl 2 Methylaniline
Electrophilic and Nucleophilic Reactions on the Aromatic Rings
The presence of two distinct aromatic moieties, furan (B31954) and a substituted benzene (B151609), provides multiple sites for electrophilic and nucleophilic reactions. The inherent electronic properties of each ring and the influence of the substituents dictate the regiochemical outcomes of these transformations.
The furan ring is a five-membered aromatic heterocycle that is significantly more reactive towards electrophiles than benzene. pearson.compearson.com This heightened reactivity is due to the oxygen heteroatom, which donates a lone pair of electrons to the aromatic π-system, thereby increasing the electron density of the ring. pearson.comchemicalforums.com Electrophilic attack on an unsubstituted furan preferentially occurs at the C2 (α) position because the resulting carbocation intermediate (a Wheland intermediate or sigma complex) is more effectively stabilized by resonance, with three contributing resonance structures. pearson.compearson.com
In 5-(Furan-3-yl)-2-methylaniline, the furan ring is substituted at the C3 position with the 2-methylaniline group. This substituent influences the regioselectivity of subsequent electrophilic attacks. The available positions for substitution are C2, C4, and C5. The 2-methylaniline group is generally considered an activating group, further enhancing the reactivity of the already electron-rich furan ring. The directing effect of a substituent at the C3 position typically favors substitution at the C2 and C5 positions.
Attack at C2: The intermediate carbocation benefits from resonance stabilization involving the oxygen atom.
Attack at C5: This position is also activated, and the steric hindrance from the adjacent aryl substituent at C3 is minimal.
Attack at C4: This position is generally less favored compared to the C2 and C5 positions.
Therefore, electrophilic aromatic substitution on the furan moiety is expected to yield a mixture of 2- and 5-substituted products, with the precise ratio depending on the specific electrophile and reaction conditions.
| Reaction Type | Reagent/Conditions | Expected Major Product(s) |
| Halogenation | Br₂ in dioxane, low temp. | 2-Bromo-5-(furan-3-yl)-2-methylaniline and/or 5-Bromo-5-(furan-3-yl)-2-methylaniline |
| Nitration | HNO₃/Acetic Anhydride, low temp. | 2-Nitro-5-(furan-3-yl)-2-methylaniline and/or 5-Nitro-5-(furan-3-yl)-2-methylaniline |
| Friedel-Crafts Acylation | Acetyl chloride/SnCl₄ | 2-Acetyl-5-(furan-3-yl)-2-methylaniline and/or 5-Acetyl-5-(furan-3-yl)-2-methylaniline |
The aniline (B41778) ring in this compound contains three substituents that influence the rate and regioselectivity of electrophilic aromatic substitution: the primary amino group (-NH₂), the methyl group (-CH₃), and the furan-3-yl group.
Amino Group (-NH₂): This is a powerful activating, ortho-, para-directing group. byjus.comwikipedia.org It strongly increases the electron density at the positions ortho (C6) and para (C4) to itself.
Methyl Group (-CH₃): This is a moderately activating, ortho-, para-directing group. ijrar.org It activates the positions ortho (C1, C3) and para (C5) to itself.
Furan-3-yl Group: As a heteroaryl substituent, its effect can be complex, but it is generally considered to be weakly activating.
The combined effect of these groups makes the aniline ring highly susceptible to electrophilic attack. The directing effects are synergistic, strongly activating positions C4 and C6. youtube.com
Position C4 (para to -NH₂, meta to -CH₃): Strongly activated by the amino group.
Position C6 (ortho to -NH₂, meta to -CH₃): Strongly activated by the amino group, though potentially subject to some steric hindrance from the adjacent methyl group.
Due to the high activation of the ring, reactions like halogenation can proceed rapidly, even without a catalyst, potentially leading to polysubstitution. byjus.com To achieve monosubstitution and control the powerful activating effect of the amino group, it is often necessary to protect it. rsc.org This is commonly done by converting the amine to an amide via acylation (e.g., with acetic anhydride). The resulting acetamido group is still an ortho-, para-director but is significantly less activating, allowing for more controlled electrophilic substitution. rsc.org
| Reaction Type | Reagent/Conditions | Expected Major Product(s) (on unprotected aniline) |
| Bromination | Br₂ in H₂O | 4,6-Dibromo-5-(furan-3-yl)-2-methylaniline |
| Nitration | HNO₃/H₂SO₄ (with -NH₂ protection) | 4-Nitro-5-(furan-3-yl)-2-methylaniline and 6-Nitro-5-(furan-3-yl)-2-methylaniline |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-5-(furan-3-yl)-3-methylbenzenesulfonic acid |
Nucleophilic aromatic substitution (SNAr) is generally not feasible on electron-rich aromatic systems like furan and aniline. quimicaorganica.org These reactions typically require the presence of a good leaving group and strong electron-withdrawing groups (such as -NO₂) on the ring to stabilize the negatively charged Meisenheimer intermediate. Since this compound is composed of electron-donating groups, its rings are deactivated towards nucleophilic attack.
However, nucleophilic substitution can be achieved indirectly. One of the most effective methods is through the formation of a diazonium salt from the primary amino group. The resulting diazonium group (-N₂⁺) is an excellent leaving group, allowing for its displacement by a wide range of nucleophiles in reactions such as the Sandmeyer and Schiemann reactions, which are discussed in section 3.2.2. wikipedia.org
Functional Group Interconversions of the Amino Group
The primary amino group is a key site for derivatization, offering a pathway to a wide array of functional groups through well-established transformations. solubilityofthings.comsolubilityofthings.com
The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, allowing it to react with various electrophiles. ncert.nic.in
Acylation: This reaction involves treating the amine with an acylating agent like an acid chloride or an acid anhydride. ncert.nic.in It results in the formation of a corresponding amide. This transformation is often used to protect the amino group during other reactions or to modulate its electronic effect on the aromatic ring. rsc.org
Alkylation: Primary aromatic amines can be alkylated by reaction with alkyl halides. ncert.nic.in This reaction can be difficult to control, often yielding a mixture of mono- and dialkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. Catalytic methods using alcohols as alkylating agents have also been developed for anilines. nih.govcyberleninka.ru
Sulfonylation: Reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base yields a sulfonamide. acs.orgrsc.org Sulfonamides are stable, crystalline solids and are important functional groups in medicinal chemistry. nih.gov
| Transformation | Reagent | Product Type |
| Acylation | Acetic anhydride or Acetyl chloride | N-(5-(Furan-3-yl)-2-methylphenyl)acetamide |
| Alkylation | Methyl iodide (CH₃I) | 5-(Furan-3-yl)-N,2-dimethylaniline (secondary amine) |
| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | N-(5-(Furan-3-yl)-2-methylphenyl)-4-methylbenzenesulfonamide |
Primary aromatic amines can be converted into diazonium salts by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0–5 °C). byjus.com The resulting aryl diazonium salt is a highly valuable synthetic intermediate because the dinitrogen moiety (N₂) is an excellent leaving group and can be displaced by various nucleophiles. nih.gov
Key transformations of the diazonium salt include:
Sandmeyer Reaction: This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group. wikipedia.orgucla.edu It is a reliable method for introducing these functionalities onto an aromatic ring. nih.gov
Schiemann Reaction: This reaction is used to introduce fluorine. The diazonium salt is first precipitated as an insoluble tetrafluoroborate salt (ArN₂⁺BF₄⁻). jk-sci.com Gentle heating of this isolated salt results in the formation of the aryl fluoride, along with nitrogen gas and boron trifluoride. taylorfrancis.comwikipedia.org
Other Displacements: The diazonium group can also be replaced by an iodide ion by treatment with potassium iodide (KI), a hydroxyl group by heating in water, or a hydrogen atom (deamination) by treatment with hypophosphorous acid (H₃PO₂). ucla.edu
| Reaction Name | Reagent(s) | Product |
| Diazotization | NaNO₂, HCl, 0-5 °C | 5-(Furan-3-yl)-2-methylbenzenediazonium chloride |
| Sandmeyer (Chloro) | CuCl | 1-Chloro-5-(furan-3-yl)-2-methylbenzene |
| Sandmeyer (Bromo) | CuBr | 1-Bromo-5-(furan-3-yl)-2-methylbenzene |
| Sandmeyer (Cyano) | CuCN | 5-(Furan-3-yl)-2-methylbenzonitrile |
| Schiemann Reaction | 1. HBF₄ 2. Heat | 1-Fluoro-5-(furan-3-yl)-2-methylbenzene |
| Iodination | KI | 1-Iodo-5-(furan-3-yl)-2-methylbenzene |
| Hydroxylation | H₂O, Heat | 5-(Furan-3-yl)-2-methylphenol |
| Deamination | H₃PO₂ | 3-(m-Tolyl)furan |
Oxidation and Reduction Pathways of the Aniline Moiety
The aniline portion of this compound is susceptible to both oxidation and reduction reactions, which can be modulated to yield a variety of functionalized derivatives.
Oxidation: The primary amine of the aniline moiety can undergo oxidation to form various products depending on the oxidant and reaction conditions. Mild oxidizing agents can lead to the formation of dimeric and trimeric species through the coupling of aniline radicals. Stronger oxidation, particularly in acidic media, is a key step in the formation of conductive polymers, where the aniline nitrogen atoms become integral to the polymer backbone. The presence of the electron-donating methyl group on the aniline ring can influence the rate and regioselectivity of these oxidation processes.
Reduction: While the aniline moiety is already in a reduced state, the corresponding diazonium salt, which can be prepared from the aniline, is a versatile intermediate for reduction reactions. Diazotization of the primary amine with nitrous acid, followed by treatment with a reducing agent such as hypophosphorous acid (H₃PO₂), can effectively deaminate the ring, yielding 3-furan-3-yl-toluene. This two-step process provides a method for the selective removal of the amino group when desired.
Alternatively, the broader concept of reduction can be considered from the perspective of a precursor molecule. For instance, the reduction of a nitro-analogue, 2-methyl-5-(furan-3-yl)-1-nitrobenzene, would be a common synthetic route to this compound. This transformation is typically achieved with high efficiency using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Reactions Involving the Furan Ring
The furan ring in this compound is an electron-rich diene system, making it amenable to a range of reactions including cycloadditions, ring-opening, and electrophilic substitutions.
The furan ring can participate as the diene component in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. The reaction of this compound with various dienophiles, such as maleimides or maleic anhydride, is expected to yield 7-oxanorbornene derivatives.
The stereochemical outcome of these reactions is influenced by both kinetic and thermodynamic factors. Typically, the endo adduct is the kinetically favored product due to secondary orbital interactions, while the exo adduct is the thermodynamically more stable product. The substituent at the 3-position of the furan ring, in this case, the 2-methylaniline group, can influence the facial selectivity of the dienophile's approach. The reaction of 3-substituted furans with dienophiles can lead to a mixture of diastereomers, and the ratio is dependent on the specific dienophile and reaction conditions.
| Dienophile | Expected Major Product (Kinetic) | Expected Major Product (Thermodynamic) |
| N-Phenylmaleimide | endo-adduct | exo-adduct |
| Maleic Anhydride | endo-adduct | exo-adduct |
| Dimethyl acetylenedicarboxylate | Aromatized adduct | Aromatized adduct |
This table presents expected outcomes based on general principles of Diels-Alder reactions involving furan derivatives.
The furan ring, while aromatic, is less stable than benzene and can undergo ring-opening reactions under certain conditions. Acid-catalyzed hydrolysis can lead to the formation of a 1,4-dicarbonyl compound. For this compound, this would result in a succinaldehyde derivative bearing the 2-methylaniline substituent.
Rearrangement reactions of furan derivatives can also be induced. For example, in the presence of certain catalysts, the furan ring can rearrange to other heterocyclic systems or be incorporated into larger polycyclic structures.
The furan ring is highly activated towards electrophilic aromatic substitution, with reactions occurring much more readily than on benzene. chemicalbook.com The preferred sites of attack are the C2 and C5 positions, as the carbocation intermediates are better stabilized by resonance involving the oxygen atom. chemicalbook.comquora.com
In this compound, the 3-substituent (the 2-methylaniline group) will direct incoming electrophiles. The 2-methylaniline group is an activating group, further enhancing the reactivity of the furan ring. Electrophilic substitution is expected to occur predominantly at the C2 position of the furan ring, and to a lesser extent at the C5 position. The steric bulk of the 2-methylaniline group may also influence the regioselectivity.
| Electrophilic Reagent | Expected Major Product |
| Br₂/dioxane | 2-Bromo-5-(furan-3-yl)-2-methylaniline |
| Ac₂O/BF₃·OEt₂ | 1-(5-(2-methyl-5-aminophenyl)furan-2-yl)ethanone |
| HNO₃/Ac₂O | 2-Methyl-5-(5-nitrofuran-3-yl)aniline |
This table presents predicted products based on the known regioselectivity of electrophilic substitution on 3-substituted furans.
Metalation and Lithiation Reactions for Further Functionalization of the Core Structure
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the case of this compound, there are two potential sites for directed lithiation: the aniline ring and the furan ring.
The amino group of the aniline moiety can direct lithiation to the ortho position (C6). However, studies on 3-arylfurans have revealed an unusual regioselectivity where lithiation occurs preferentially at the sterically hindered C2 position of the furan ring. uoc.gr This is attributed to the stabilization of the resulting furyl anion through-space by the π-electron density of the aryl substituent. uoc.gr Therefore, treatment of this compound with a strong base like n-butyllithium is expected to result in lithiation primarily at the C2 position of the furan ring. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups.
| Electrophile | Functional Group Introduced at C2 of Furan |
| CO₂ | Carboxylic acid (-COOH) |
| DMF | Aldehyde (-CHO) |
| Me₃SiCl | Trimethylsilyl (-SiMe₃) |
| I₂ | Iodo (-I) |
This table illustrates the potential for functionalization following the regioselective lithiation of the furan ring.
Polymerization Reactions and Precursors for Advanced Material Formulations
The presence of both furan and aniline moieties in this compound makes it an excellent candidate as a monomer for the synthesis of conducting polymers. The copolymerization of furan and aniline has been shown to produce polymers with significantly higher electrical conductivity than polyfuran alone. nih.govacs.org
Chemical oxidative polymerization is a common method for synthesizing these materials. acs.orgacs.org An oxidant, such as iron(III) chloride (FeCl₃), is used to initiate the polymerization of the monomers in a suitable solvent like nitromethane. acs.orgacs.org The resulting polymer will have a complex structure incorporating both furan and aniline units. The electrical conductivity of the final polymer can be tuned by varying the ratio of furan to aniline in the monomer feed. acs.org The resulting polymers are promising for applications in electronic devices, sensors, and anticorrosion coatings.
Oxidative Polymerization of the Aniline Moiety to Form Polymeric Structures
The aniline portion of this compound is susceptible to oxidative polymerization, a well-established method for synthesizing polyaniline (PANI) and its derivatives. This process typically involves the chemical or electrochemical oxidation of aniline monomers, leading to the formation of a conductive polymer with a conjugated backbone. The polymerization proceeds through the formation of radical cations, which then couple to form dimers, oligomers, and ultimately the polymer chain.
The polymerization of aniline is known to proceed primarily through a "head-to-tail" coupling of monomers, involving the nitrogen atom of the amine group and the para-position of the benzene ring. In the case of this compound, the para-position to the amino group is occupied by the furan-3-yl substituent. This substitution pattern is expected to significantly influence the polymerization process. While direct para-coupling is blocked, polymerization can still proceed through ortho-coupling to the amino group, leading to a polymer with a different linkage structure compared to unsubstituted polyaniline. The presence of the methyl group at the ortho-position will further direct the coupling to the remaining open ortho-position.
The reaction conditions for the oxidative polymerization of aniline derivatives are crucial in determining the properties of the resulting polymer. Key parameters include the choice of oxidant, the acidity of the medium, temperature, and the concentration of the monomer. For substituted anilines, both steric and electronic effects of the substituents play a significant role. rsc.orgmdpi.comresearcher.life The electron-donating nature of the methyl group can increase the electron density on the aniline ring, potentially facilitating oxidation. Conversely, the steric hindrance from both the methyl and furan groups could affect the rate and regularity of polymer chain growth.
The furan moiety itself can also be susceptible to oxidation, which could lead to side reactions or cross-linking within the polymer structure, depending on the reaction conditions. The electrochemical copolymerization of furan and thiophene has been demonstrated, indicating the potential for the furan ring to participate in electrochemical processes. The resulting polymeric structures are anticipated to possess interesting electronic and optical properties, stemming from the combination of the polyaniline backbone and the furan side chains. These materials could find applications in areas such as sensors, electrochromic devices, and corrosion protection.
| Factor | Effect on Polymerization | Anticipated Impact on this compound |
|---|---|---|
| Substituent Position (ortho, meta, para) | Affects coupling sites and polymer structure. Para-substitution can block the primary growth pathway. | The furan-3-yl group at the para-position will necessitate ortho-coupling, leading to a branched or irregular polymer structure. |
| Electronic Effects (Electron-donating/withdrawing) | Electron-donating groups can lower the oxidation potential and increase reaction rate. | The methyl group is electron-donating, which may enhance the rate of polymerization. The furan ring's effect is more complex and can be either donating or withdrawing depending on the reaction. |
| Steric Hindrance | Bulky substituents can hinder the approach of monomers and lead to lower molecular weight polymers with reduced conductivity. mdpi.com | The ortho-methyl group and the furan group will introduce significant steric hindrance, likely resulting in a lower degree of polymerization and altered morphology. rsc.org |
| Oxidant Type and Concentration | Strong oxidants can lead to over-oxidation and degradation of the polymer. The oxidant-to-monomer ratio affects the polymer's final oxidation state. | Careful selection of a mild oxidant will be necessary to prevent oxidation of the furan ring. |
| pH of the Medium | Polymerization of aniline is typically carried out in acidic conditions to protonate the nitrogen atom, which is crucial for the formation of a soluble and conductive polymer. | Acidic conditions will be required, but the stability of the furan ring in strong acid should be considered to avoid ring-opening reactions. |
Condensation Polymerization of Derivatives of this compound
Condensation polymerization offers a versatile strategy for creating a wide range of polymeric materials with well-defined structures and properties. e3s-conferences.orgyoutube.comnih.gov To utilize this compound in condensation polymerization, it must first be derivatized to introduce appropriate functional groups. The amino group and the furan ring are the primary sites for such modifications.
One approach is to convert the amine functionality into a reactive group suitable for forming polyamides or polyimides. For instance, the amine could be acylated to introduce a carboxylic acid or an acid chloride group. More directly, this compound could act as a diamine monomer if a second amine group is introduced onto the furan or aniline ring. However, a more straightforward strategy involves reacting the existing amine with a dicarboxylic acid or its derivative. To form a polymer, a difunctional comonomer is required. For example, reacting this compound with a diacid chloride would lead to a polyamide, where the aniline derivative acts as a chain-capping agent unless it is first converted into a diamine.
A more viable strategy involves the synthesis of furan-based diamines or diacids that can then be polymerized. mdpi.combohrium.com The furan ring in this compound can be functionalized to introduce a second reactive group. For example, a carboxylic acid group could be introduced onto the furan ring, creating an amino acid monomer that could undergo self-condensation to form a polyamide. Alternatively, the furan ring could be opened and modified to create a difunctional aliphatic chain.
The synthesis of bio-based polyamides and polyesters from furan derivatives, such as 2,5-furandicarboxylic acid (FDCA), is an area of active research. magtech.com.cnacs.orgdtic.mil These polymers are seen as sustainable alternatives to their petroleum-based counterparts. d-nb.infonih.govnih.gov By analogy, derivatives of this compound could be designed to be suitable for these types of polymerizations. For example, if the methyl group on the aniline ring were replaced with a carboxylic acid, and the amine group was protected and then deprotected after the introduction of a second reactive group, this could create a versatile monomer.
The properties of the resulting condensation polymers would be highly dependent on the specific structure of the repeating unit, including the nature of the linkages (amide, ester, imide) and the rigidity of the backbone. The incorporation of the furan ring and the substituted aniline moiety would be expected to impart specific thermal and mechanical properties to the polymer.
| Derivative of this compound | Comonomer | Resulting Polymer Type | Potential Properties |
|---|---|---|---|
| Diamine derivative (e.g., introduction of a second amino group) | Diacid or Diacid Chloride (e.g., adipoyl chloride, terephthaloyl chloride) | Polyamide | High thermal stability, good mechanical strength. |
| Diol derivative (e.g., conversion of amine to hydroxyl and introduction of a second hydroxyl group) | Diacid or Diester (e.g., terephthalic acid, dimethyl terephthalate) | Polyester | Good processability, potential for biocompatibility. |
| Amino acid derivative (e.g., introduction of a carboxylic acid group) | Self-condensation | Polyamide | Regular polymer structure, potential for specific secondary structures. |
Formation of Coordination Complexes and Ligand Design Principles
The structure of this compound, featuring both a nitrogen donor atom in the aniline moiety and an oxygen donor atom in the furan ring, makes it a potential candidate for acting as a ligand in the formation of coordination complexes with various metal ions. The nitrogen of the amino group and the oxygen of the furan ring can act as a bidentate ligand, chelating to a metal center to form a stable five-membered ring.
The electronic properties of the ligand also play a crucial role. The nitrogen atom of the aniline is a soft donor, while the oxygen of the furan is a harder donor. This combination of donor atoms makes this compound a potentially versatile ligand for a range of metal ions. The electron-donating methyl group on the aniline ring can increase the basicity of the nitrogen atom, enhancing its ability to coordinate to a metal ion.
The furan ring itself can coordinate to metal ions in various ways, including through the oxygen atom or through the π-system of the ring. The specific coordination mode will depend on the nature of the metal ion and the reaction conditions. The formation of coordination polymers is also a possibility, where the ligand bridges between multiple metal centers to create an extended network structure.
While there are no specific reports on the coordination complexes of this compound, the coordination chemistry of related furan and aniline derivatives provides insights into its potential behavior. For instance, Schiff base ligands derived from the condensation of furfural with various amines are known to form stable complexes with a variety of transition metals. These complexes often exhibit interesting catalytic and biological activities. Similarly, aniline and its derivatives are widely used as ligands in coordination chemistry.
| Principle | Relevance to this compound | Potential Outcome |
|---|---|---|
| Donor Atoms | Nitrogen (amine) and Oxygen (furan) are potential donor sites. | Can act as a bidentate N,O-ligand, forming a stable chelate ring with a metal ion. |
| Chelate Effect | The formation of a five-membered chelate ring would enhance the thermodynamic stability of the complex. | Formation of stable mononuclear complexes. |
| Steric Effects | The ortho-methyl group introduces steric bulk near the nitrogen donor atom. | May influence the coordination geometry, favor lower coordination numbers, and affect the stability of the complex. |
| Electronic Effects | The methyl group is electron-donating, increasing the basicity of the amine nitrogen. | Enhanced donor ability of the nitrogen atom, leading to stronger metal-ligand bonds. |
| Bridging Potential | The ligand could potentially bridge two metal centers, with the nitrogen coordinating to one and the furan oxygen to another. | Formation of binuclear complexes or coordination polymers. |
Lack of Publicly Available Research Data for this compound
The request for an article structured around detailed research findings, including specific data for electronic structure, bonding characteristics, and conformational analysis, cannot be fulfilled at this time. The creation of such an article requires pre-existing scientific studies that have performed these analyses on the specified molecule.
Searches for data related to the following topics for "this compound" did not yield any specific results:
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
Charge Distribution and Electrostatic Potential Maps
Mulliken and Natural Population Analysis
Conformational Analysis and Molecular Dynamics Simulations
Identification of Energy Minima and Rotational Barriers
Intramolecular Hydrogen Bonding and Conformational Flexibility
While general principles and methodologies for these computational techniques are well-documented, applying them to generate scientifically accurate data, findings, and tables for a specific compound like this compound requires dedicated computational research. Without such foundational studies, the generation of the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritative content.
Therefore, the article focusing on the computational and theoretical investigations of this compound cannot be generated as per the provided outline due to the absence of the necessary research data in the public domain.
Computational and Theoretical Investigations of 5 Furan 3 Yl 2 Methylaniline
Conformational Analysis and Molecular Dynamics Simulations
Theoretical Studies on Intermolecular Interactions and Aggregation Tendencies
The molecular structure of 5-(Furan-3-yl)-2-methylaniline, featuring a hydrogen bond donor (the -NH2 group), a hydrogen bond acceptor (the furan (B31954) oxygen), and two aromatic π-systems, suggests a rich landscape of potential intermolecular interactions. Theoretical calculations on analogous systems allow for robust predictions of how these molecules might interact and aggregate.
Computational studies on furan dimers reveal that C–H⋯O hydrogen bonds and π-π stacking interactions can form stable configurations with similar energies. nih.gov The furan ring can engage in various intermolecular interactions, including π-type interactions where other molecules lie above the ring, and σ-type interactions involving the lone pair electrons of the oxygen atom. aip.orgnih.gov
Similarly, computational analyses of aniline (B41778) and its derivatives show the prevalence of hydrogen bonding, where the N-H group acts as a donor to an acceptor atom (like oxygen) or to a π-system (N–H⋯π). researchgate.netrsc.org The aggregation of aniline molecules is influenced by a combination of these hydrogen bonds and π-π stacking of the benzene (B151609) rings.
For this compound, a combination of these forces is expected to govern its aggregation tendencies. The primary interactions predicted by theoretical models include:
N–H⋯O Hydrogen Bonding: A strong, directional interaction where the hydrogen of the aniline's amino group bonds with the lone pair of the furan's oxygen atom.
π-π Stacking: Face-to-face or offset stacking between the furan ring of one molecule and the aniline ring of another.
C–H⋯π Interactions: Weaker hydrogen bonds where C-H bonds from either the furan or aniline ring interact with the π-electron cloud of an adjacent ring. nih.gov
N–H⋯π Interactions: The amino group's hydrogen can also interact with the π-face of either the furan or aniline ring of a neighboring molecule.
Energy decomposition analysis performed on similar systems suggests that these interactions are a mix of electrostatic, inductive, and dispersion forces. aip.orgnih.govaip.org The interplay of these varied, orientation-dependent forces suggests that this compound may exhibit complex self-assembly behavior, potentially forming dimers, trimers, or larger aggregates in the condensed phase.
Theoretical Spectroscopic Property Predictions for Mechanistic Elucidation and Structural Validation
Computational chemistry provides powerful tools for predicting spectroscopic data, which are invaluable for validating synthesized structures and elucidating reaction mechanisms. Density Functional Theory (DFT) is a common method for these predictions. globalresearchonline.net
Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants
The ¹H and ¹³C NMR chemical shifts for this compound can be predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach within a DFT framework. globalresearchonline.net The predicted values are based on the electronic environment of each nucleus, which is influenced by the combined effects of the furan and substituted aniline moieties.
Predicted ¹H NMR Chemical Shifts: The protons on the furan ring are expected to appear in the region typical for this heterocycle, with distinct signals due to their different positions. The protons on the aniline ring will be influenced by the electron-donating amino and methyl groups.
Predicted ¹³C NMR Chemical Shifts: The carbon signals are predicted across a wider range. The furan carbons attached to oxygen (C2' and C5') typically appear downfield. The aniline carbons' shifts are modulated by the substituents, with the carbon bearing the amino group (C2) and the furan group (C5) showing significant shifts.
Interactive Table: Predicted NMR Chemical Shifts (ppm) for this compound Note: These are estimated values based on DFT calculations of similar structures. Actual experimental values may vary.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aniline Ring | ||
| H3 | ~6.7 - 6.9 | 115 - 120 |
| H4 | ~6.9 - 7.1 | 125 - 130 |
| H6 | ~6.6 - 6.8 | 118 - 123 |
| Furan Ring | ||
| H2' | ~7.4 - 7.6 | 142 - 145 |
| H4' | ~6.4 - 6.6 | 108 - 112 |
| H5' | ~7.3 - 7.5 | 140 - 143 |
| Substituents | ||
| -CH₃ | ~2.1 - 2.3 | 17 - 20 |
| -NH₂ | ~3.5 - 4.5 (broad) | N/A |
| C1 | N/A | 128 - 132 |
| C2 | N/A | 145 - 148 |
| C5 | N/A | 130 - 134 |
| C3' | N/A | 124 - 128 |
Theoretical Infrared (IR) Vibrational Frequencies and Modes
Theoretical IR spectra, calculated using DFT, can predict the vibrational frequencies corresponding to the stretching and bending of specific bonds within the molecule. materialsciencejournal.org These predictions are crucial for identifying functional groups and confirming molecular structure. For this compound, several characteristic vibrational modes are anticipated.
Key predicted vibrational frequencies include:
N-H Stretching: The amino group is expected to show two distinct bands corresponding to asymmetric and symmetric stretching, typically in the 3400-3500 cm⁻¹ range. materialsciencejournal.org
C-H Stretching: Aromatic C-H stretching vibrations from both the furan and aniline rings are predicted around 3000-3100 cm⁻¹. sphinxsai.com Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
C=C Ring Stretching: Both aromatic rings will exhibit characteristic stretching vibrations in the 1450-1620 cm⁻¹ region. globalresearchonline.net
C-N Stretching: The stretching of the aryl-amine C-N bond is expected in the 1250-1350 cm⁻¹ region. materialsciencejournal.org
C-O-C Stretching: The furan ring's ether linkage will produce a strong asymmetric C-O-C stretching band.
N-H Bending: The scissoring motion of the -NH₂ group is predicted to occur around 1600-1650 cm⁻¹.
Interactive Table: Predicted IR Vibrational Frequencies (cm⁻¹) and Modes Note: Based on DFT calculations for aniline, furan, and their derivatives.
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3400 - 3500 | N-H Asymmetric & Symmetric Stretching |
| 3000 - 3100 | Aromatic C-H Stretching |
| 2850 - 2960 | Aliphatic C-H Stretching (-CH₃) |
| 1600 - 1650 | N-H Bending (Scissoring) |
| 1450 - 1620 | Aromatic C=C Ring Stretching |
| 1250 - 1350 | Aryl C-N Stretching |
| 1050 - 1150 | Furan Ring C-O-C Asymmetric Stretching |
| 750 - 900 | Aromatic C-H Out-of-Plane Bending |
Computational Ultraviolet-Visible (UV-Vis) Electronic Transitions and Absorption Maxima
Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules. globalresearchonline.net The UV-Vis spectrum of this compound is expected to be dominated by π→π* electronic transitions within its conjugated system, which includes both the furan and aniline rings.
Computational studies on furan show a primary absorption peak corresponding to a π→π* transition. globalresearchonline.net Aniline and its derivatives also exhibit characteristic π→π* transitions. The conjugation between the furan and aniline rings in the target molecule is predicted to cause a bathochromic (red) shift in the absorption maxima compared to the individual, unconjugated chromophores.
The primary electronic transition is expected to be from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these orbitals typically shows that the HOMO has significant electron density on the electron-rich aniline moiety, while the LUMO is distributed across the extended π-system. The HOMO-LUMO transition, therefore, represents an intramolecular charge transfer from the aniline portion to the furan portion of the molecule.
Interactive Table: Predicted UV-Vis Absorption Data Note: Predictions based on TD-DFT calculations of similar aromatic systems.
| Predicted λₘₐₓ (nm) | Type of Transition | Involved Orbitals |
| ~280 - 320 nm | π → π | HOMO → LUMO |
| ~230 - 260 nm | π → π | Deeper π orbitals → LUMO+n |
Reaction Mechanism Elucidation through Transition State Calculations
Computational chemistry is a fundamental tool for mapping out reaction pathways and calculating the activation energies of transition states, thereby elucidating reaction mechanisms.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling:No QSAR or QSPR models have been developed specifically for this compound to predict its synthetic reactivity or material performance.
While general research exists for broader categories of related compounds, such as aniline derivatives or furan-containing molecules, this information is not specific to this compound and therefore cannot be used to construct the scientifically accurate and focused article you have requested without resorting to speculation. To provide the level of detail and data required by the outline, dedicated computational research on this specific molecule would be necessary.
Methodological Advancements in Analytical Characterization of Derivatives and Reaction Pathways of 5 Furan 3 Yl 2 Methylaniline
Development of In-Situ Spectroscopic Techniques for Reaction Monitoring
In-situ reaction monitoring has become an indispensable tool in modern chemical synthesis, offering real-time data acquisition without the need for sampling, which can alter the reaction mixture's composition. americanpharmaceuticalreview.com This is particularly valuable for reactions involving transient or unstable intermediates. spectroscopyonline.com
Real-time Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions by tracking the concentration changes of reactants, intermediates, and products. nih.gov In the synthesis of 5-(Furan-3-yl)-2-methylaniline, for instance, via a Suzuki coupling reaction between 3-bromofuran and 2-methyl-5-aminophenylboronic acid, FTIR can be used to follow the consumption of reactants and the formation of the product. The analysis of characteristic vibrational frequencies allows for a detailed understanding of the reaction kinetics. researchgate.net
Key functional group vibrations, such as the N-H stretching of the aniline (B41778) moiety, the C-Br stretching of the bromofuran, and the B-O stretching of the boronic acid, can be monitored. As the reaction proceeds, the intensity of peaks corresponding to the starting materials will decrease, while new peaks characteristic of the C-C bond formation and the product structure will emerge.
Table 1: Hypothetical Real-time FTIR Monitoring of this compound Synthesis
| Analyte | Functional Group | Characteristic Wavenumber (cm⁻¹) | Observed Trend |
| 2-methyl-5-aminophenylboronic acid | N-H Stretch | 3400-3300 | Decrease |
| 3-bromofuran | C-Br Stretch | 680-515 | Decrease |
| This compound | Aromatic C-N Stretch | 1350-1250 | Increase |
| Byproduct (e.g., boronic acid anhydride) | B-O-B Stretch | ~1380 | Transient Increase/Decrease |
In-situ Raman spectroscopy is highly complementary to FTIR, offering distinct advantages for reaction monitoring. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for observing changes in the carbon skeleton of molecules. mdpi.comspectroscopyonline.com Its application in monitoring the synthesis of furan-containing compounds has been demonstrated, where it can distinguish variations in functionalities as reactants are converted to products. acs.org
During the synthesis of this compound, Raman spectroscopy can effectively monitor the disappearance of the C-Br bond in the starting material and the formation of the new C-C bond linking the furan (B31954) and aniline rings. americanpharmaceuticalreview.com Because different polymorphs and intermediate species have unique Raman signatures, this technique is exceptionally useful for detecting transient intermediates that may not be observable by offline methods. mdpi.com
Table 2: Characteristic Raman Shifts for In-situ Monitoring
| Species | Key Vibrational Mode | Wavenumber (cm⁻¹) | Significance |
| 3-bromofuran | C-Br Stretch | ~262 | Reactant consumption |
| 2-methylaniline derivative | Aromatic Ring Breathing | ~1600 | Reactant/Product structure |
| Furan derivative | Furan Ring Breathing | ~1480 | Reactant/Product structure |
| Reaction Intermediate (e.g., Palladium complex) | Metal-Ligand Vibrations | 400-600 | Intermediate formation/consumption |
| This compound | Inter-ring C-C Stretch | ~1280 | Product formation |
Advanced Chromatographic Methodologies for Complex Mixture Analysis in Synthetic Development
Chromatographic techniques are fundamental for the separation and purification of synthetic products and for assessing the purity of the final compound.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment and the separation of non-volatile byproducts from the main product. The development of a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for the analysis of this compound. researchgate.net Method development involves optimizing several parameters, including the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile and a buffered aqueous solution), and detector wavelength, to achieve optimal separation of the target compound from impurities. symbiosisonlinepublishing.com Potential process-related impurities could include unreacted starting materials, reagents, or byproducts from side reactions such as homocoupling.
Table 3: Example RP-HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| UV Detection | 254 nm |
| Column Temperature | 30 °C |
Hypothetical Chromatogram Data
| Compound | Retention Time (min) |
| 3-bromofuran | 3.5 |
| 2-methyl-5-aminophenol (potential starting material) | 2.1 |
| This compound | 6.8 |
| Homocoupled aniline byproduct | 8.2 |
| Homocoupled furan byproduct | 5.4 |
Gas Chromatography (GC) is the preferred method for the analysis of volatile organic compounds. In the context of this compound synthesis, GC is primarily used for two purposes: the detection of volatile intermediates and the quantification of residual solvents in the final product. nih.gov International Conference on Harmonization (ICH) guidelines mandate strict limits on residual solvents in active pharmaceutical ingredients due to their potential toxicity. shimadzu.comptfarm.pl Headspace GC (HS-GC) coupled with a Flame Ionization Detector (FID) is a common and highly sensitive technique for this analysis. rroij.combibliotekanauki.pl
Table 4: Typical GC-HS Conditions and Retention Times for Residual Solvent Analysis
| Parameter | Condition |
| Column | DB-624 or equivalent (e.g., 30 m x 0.32 mm x 1.8 µm) |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | 40°C (10 min), ramp to 240°C at 10°C/min, hold for 5 min |
| Injector Temperature | 200°C |
| Detector (FID) Temperature | 250°C |
Hypothetical Retention Times (RT)
| Solvent | Class (ICH Q3C) | RT (min) |
| Methanol | 2 | 4.1 |
| Acetone | 3 | 4.9 |
| Dichloromethane | 2 | 5.8 |
| Tetrahydrofuran (THF) | 2 | 8.1 |
| Toluene | 2 | 11.5 |
Mass Spectrometry for Reaction Pathway Elucidation and Derivative Characterization
Mass Spectrometry (MS) is an unparalleled tool for the structural elucidation of newly synthesized compounds and for identifying intermediates to map out reaction pathways. iosrjournals.org When coupled with chromatographic techniques like GC-MS or LC-MS, it provides both separation and detailed mass information. High-resolution mass spectrometry (HRMS) is particularly powerful, as it provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. mdpi.com
For this compound, electron ionization (EI) mass spectrometry would likely induce fragmentation at predictable locations. The fragmentation pattern provides a structural fingerprint, confirming the identity of the compound. Key fragmentation pathways could include the cleavage of the bond between the two rings, loss of the methyl group, or fragmentation of the furan ring itself. mdpi.com This data is crucial for confirming the structure of the desired product and identifying unknown byproducts formed during the reaction. nih.gov
Table 5: Plausible Mass Spectrometry Fragmentation Data for this compound (C₁₁H₁₁NO)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Significance |
| 173.08 | [M]⁺ | [C₁₁H₁₁NO]⁺ | Molecular Ion |
| 158.06 | [M - CH₃]⁺ | [C₁₀H₈NO]⁺ | Loss of methyl group |
| 144.06 | [M - CHO]⁺ | [C₁₀H₁₀N]⁺ | Loss of formyl radical from furan ring |
| 106.06 | [C₇H₈N]⁺ | [C₇H₈N]⁺ | Fragment corresponding to the methylaniline moiety |
| 67.02 | [C₄H₃O]⁺ | [C₄H₃O]⁺ | Fragment corresponding to the furanyl moiety |
Elucidation of Fragmentation Pathways for Structural Confirmation of Derivatives
Electron ionization (EI) mass spectrometry is a cornerstone technique for the structural elucidation of organic molecules. The fragmentation patterns observed in the mass spectrum provide a veritable fingerprint of a compound's structure. For derivatives of this compound, the fragmentation pathways are predicted to be primarily dictated by the lability of the bond between the furan and aniline moieties, as well as characteristic cleavages within each ring system.
Based on established fragmentation patterns of related aromatic amines and furan-containing compounds, several key fragmentation pathways for this compound and its derivatives can be proposed. The initial ionization event would lead to the formation of a molecular ion (M•+). Subsequent fragmentation could proceed through several competing pathways:
Cleavage of the C-C bond between the aromatic rings: This is often a primary fragmentation pathway for biaryl compounds. This would result in the formation of ions corresponding to the furan moiety and the methylaniline moiety. The charge may be retained on either fragment, depending on the relative ionization potentials of the two fragments.
Fragmentation of the furan ring: The furan ring itself can undergo characteristic fragmentation. Studies on the mass spectrometry of furan have shown the loss of CO, followed by the loss of a hydrogen atom, leading to the formation of a cyclopropenyl cation. In the context of this compound, this could manifest as the loss of a neutral CO molecule from the molecular ion or a larger fragment ion containing the furan ring.
Fragmentation of the methylaniline ring: The 2-methylaniline moiety can also undergo specific fragmentations. A common fragmentation for toluidine isomers is the loss of a hydrogen atom to form a stable tropylium-like ion, or the loss of a methyl radical. Furthermore, cleavage of the amine group can occur.
To illustrate these potential pathways, a table of predicted major fragment ions for this compound is presented below.
| Proposed Fragment Ion | m/z (for parent compound) | Proposed Fragmentation Pathway |
| [C11H11NO]•+ (M•+) | 173 | Molecular Ion |
| [C10H8NO]+ | 158 | Loss of a methyl radical from the aniline ring |
| [C7H8N]+ | 106 | Cleavage of the C-C bond, charge retained on the methylaniline fragment |
| [C4H3O]+ | 67 | Cleavage of the C-C bond, charge retained on the furan fragment |
| [C10H11N]•+ | 145 | Loss of CO from the molecular ion |
| [C6H7]+ | 79 | Further fragmentation of the methylaniline fragment |
It is important to note that the relative abundance of these fragment ions will be influenced by the ionization energy and the specific substitution pattern of any derivatives. The elucidation of these fragmentation pathways is critical for the unambiguous structural confirmation of novel derivatives of this compound.
High-Resolution Mass Spectrometry for Isomer Differentiation and Impurity Profiling
High-resolution mass spectrometry (HRMS) offers significant advantages over conventional mass spectrometry by providing highly accurate mass measurements, typically with sub-ppm mass accuracy. This capability is invaluable for the differentiation of isomers and the identification of unknown impurities.
Isomer Differentiation:
Positional isomers of this compound, such as those with the furan ring attached at a different position on the aniline ring or with the methyl group at a different position, can be challenging to distinguish using low-resolution mass spectrometry as they will have the same nominal mass. However, HRMS can sometimes reveal subtle differences in their fragmentation patterns and the exact masses of the fragment ions. For instance, the stability of certain fragment ions may differ between isomers, leading to variations in their relative abundances. While the exact masses of the molecular ions of isomers are identical, the precise masses of their fragment ions, determined by HRMS, can provide clues to their structure. For example, the fragmentation of ortho-substituted anilines can sometimes involve interactions with the ortho substituent, leading to unique fragmentation pathways that are not observed in meta or para isomers.
Impurity Profiling:
The synthesis of this compound and its derivatives can potentially lead to the formation of various impurities, including starting materials, by-products, and degradation products. metfop.edu.inresearchgate.netpharmaguideline.com HRMS is a powerful tool for the detection and identification of these impurities, even at trace levels. metfop.edu.in The general workflow for impurity profiling using HRMS involves:
Detection: A sensitive full-scan HRMS analysis is performed on the sample to detect all ionizable components.
Elemental Formula Determination: The high mass accuracy of HRMS allows for the confident determination of the elemental composition of the detected ions, including the parent compound and any impurities.
Structure Elucidation: The fragmentation pattern of the impurity, obtained through MS/MS experiments on the HRMS instrument, is then used to elucidate its structure.
Quantification: Once identified, the impurities can be quantified using appropriate analytical standards.
A hypothetical example of potential impurities in a sample of this compound and how HRMS can be used to identify them is presented in the table below.
| Potential Impurity | Molecular Formula | Exact Mass [M+H]+ | Identification Strategy using HRMS |
| 2-Methylaniline | C7H10N | 108.0813 | Accurate mass measurement and comparison of fragmentation pattern with a reference standard. |
| 3-Bromofuran | C4H3BrO | 145.9418 | Isotopic pattern of bromine (¹⁹Br and ⁸¹Br) and characteristic fragmentation. |
| Bis(5-(furan-3-yl)-2-methylphenyl)amine | C22H20N2O2 | 357.1552 | Accurate mass measurement to determine the elemental formula of the unexpected high molecular weight species. |
| Oxidized derivative | C11H11NO2 | 189.0790 | An increase of 16 Da from the parent compound, suggesting the addition of an oxygen atom. MS/MS would help to locate the position of oxidation. |
Environmental and Sustainability Considerations in the Lifecycle of 5 Furan 3 Yl 2 Methylaniline Excluding Toxicity
Assessment of Environmental Persistence of Related Furan-Aniline Scaffolds (Theoretical Modeling)
Aniline (B41778) Scaffold: Aniline and its derivatives can be persistent in the environment. mdpi.comcrimsonpublishers.com Their fate is heavily influenced by factors such as soil composition, microbial activity, and pH. Anilines can bind to soil and sediment, which may reduce their bioavailability but also increase their persistence. crimsonpublishers.com Biodegradation is a primary mechanism for the removal of aniline compounds, although this process can be slow, particularly for substituted anilines. researchgate.net The presence of functional groups on the aniline ring, such as the methyl group in 5-(Furan-3-yl)-2-methylaniline, can influence the rate and pathway of microbial degradation.
Furan (B31954) Scaffold: Heterocyclic aromatic compounds, including furan derivatives, are also subject to microbial degradation. nih.govunifesp.br Studies on compounds like benzofuran (B130515) show they can be persistent, but their degradation is possible and can even be enhanced by the presence of other aromatic compounds that stimulate microbial activity. nih.govresearchgate.net Fungi, in particular, have demonstrated a capacity to mineralize furan derivatives, breaking them down into simpler molecules like CO2. nih.gov The furan ring itself is a five-membered aromatic heterocycle, and its stability is lower than that of benzene (B151609), suggesting it could be a point of initial biological attack.
| Molecular Component | Known Persistence Characteristics | Predicted Contribution to this compound |
| 2-Methylaniline | Can be persistent; subject to slow microbial degradation; binds to soil and sediment. mdpi.comcrimsonpublishers.com | Contributes to overall persistence, with the potential for slow biodegradation. The methyl group may slightly alter degradation rates compared to unsubstituted aniline. |
| Furan Ring | Susceptible to microbial degradation, particularly by fungi. unifesp.brnih.gov Can be persistent but generally less so than benzene-based structures. nih.gov | Represents a potential site for initial enzymatic attack and degradation, possibly lowering the overall persistence compared to a biphenyl-aniline structure. |
| N-Aryl Bond | Generally stable to abiotic hydrolysis under neutral environmental pH. beilstein-journals.org | Acts as a stable linker, ensuring the molecule does not readily break into separate furan and aniline components through simple hydrolysis. |
Potential for Photodegradation and Hydrolysis in Environmental Systems (Conceptual)
Beyond biological degradation, abiotic processes like photodegradation and hydrolysis are critical in determining the environmental fate of a chemical.
Photodegradation: This process involves the breakdown of a molecule by light, particularly ultraviolet (UV) radiation from the sun.
Aniline Moiety: Aromatic amines, including aniline derivatives, are known to undergo photodegradation in aqueous environments. The process is often initiated by the absorption of UV light, leading to the formation of reactive species like hydroxyl radicals, which then attack the aromatic ring. epa.gov This can lead to hydroxylation and eventual ring cleavage.
Furan Moiety: Furan rings can also be susceptible to photodegradation. Studies on related compounds show that UV irradiation can initiate degradation pathways. researchgate.netnih.gov The presence of photosensitizers in natural waters, such as dissolved organic matter, can accelerate this process by producing singlet oxygen and other reactive oxygen species. nih.gov
Hydrolysis: This is a chemical reaction in which a molecule is cleaved into two parts by reacting with water.
Furan Moiety: The furan ring can undergo hydrolysis, particularly under acidic conditions, which leads to ring-opening to form dicarbonyl compounds. acs.orgnih.gov However, under the neutral pH conditions (pH 6-8) typical of most environmental systems, this process is expected to be very slow for a stable, unsubstituted furan ring. clemson.edu
Aniline Moiety and N-Aryl Bond: The bond connecting the furan ring to the aniline nitrogen (an N-aryl bond) is generally resistant to hydrolysis under environmental conditions. beilstein-journals.orgnih.gov Similarly, the aniline ring itself is stable against hydrolysis.
Therefore, while photodegradation is a probable degradation pathway for this compound in sunlit surface waters, significant degradation via hydrolysis is unlikely unless the compound enters an environment with a low pH.
Green Chemistry Metrics and Life Cycle Assessment for its Production and Utilization (Conceptual Frameworks)
Evaluating the sustainability of this compound requires looking at its entire lifecycle, from the synthesis of raw materials to its final use and disposal. Green Chemistry metrics and Life Cycle Assessment (LCA) provide the conceptual frameworks for this evaluation.
Life Cycle Assessment (LCA): LCA is a standardized methodology used to evaluate the environmental impacts of a product or process from "cradle to grave" or "cradle to gate" (from raw material extraction to the finished product leaving the factory). nih.gov For a fine chemical like this compound, an LCA would quantify inputs (energy, water, raw materials) and outputs (emissions, waste) at each stage of its production.
Studies on the production of active pharmaceutical ingredients (APIs) and other fine chemicals consistently show that their environmental impact on a per-kilogram basis is significantly higher than that of basic chemicals. mdpi.com This is due to complex, multi-step syntheses that are often energy- and solvent-intensive. A conceptual LCA framework for this compound would focus on:
Raw Material Acquisition: Assessing the environmental impact of producing the starting materials (e.g., a furan derivative and an aniline precursor). Sourcing furan derivatives from renewable biomass could be a key strategy for reducing impact. frontiersin.orgnih.govnih.gov
Manufacturing: Quantifying energy consumption, solvent use, and waste generation during the chemical synthesis steps. Energy production and use often account for the largest share of environmental impacts (65-85%) in fine chemical production. mdpi.com
Use and End-of-Life: While this article excludes toxicity, an LCA would also consider the fate and transport of the compound after use.
Green Chemistry Metrics: These are quantitative or qualitative measures used to assess the "greenness" of a chemical process. Applying these metrics can help optimize the synthesis of this compound to minimize its environmental footprint.
The table below outlines key green chemistry metrics and their conceptual application to the synthesis of this compound.
| Green Chemistry Metric | Formula / Definition | Conceptual Application to this compound Synthesis |
| Atom Economy | (Molecular Weight of Product / Sum of Molecular Weights of All Reactants) x 100% | Aims to maximize the incorporation of reactant atoms into the final product. A high atom economy indicates less waste is generated by design. |
| E-Factor (Environmental Factor) | Total Mass of Waste / Mass of Product | A lower E-Factor is better. For fine chemicals and pharmaceuticals, E-Factors can be very high (25 to >100). The goal would be to design a synthesis that minimizes waste, especially from solvents and reagents. unifesp.br |
| Process Mass Intensity (PMI) | Total Mass Input (Raw Materials, Solvents, Water) / Mass of Product | A comprehensive measure of process efficiency. A lower PMI is desirable. The pharmaceutical industry uses PMI to drive reductions in solvent and water usage. unifesp.br |
| Solvent Selection | Qualitative assessment based on safety, health, and environmental criteria. | Choosing greener solvents (e.g., water, ethanol) over hazardous ones (e.g., chlorinated solvents) and minimizing the total volume of solvent used. |
| Energy Efficiency | Quantitative or qualitative assessment of energy consumption. | Performing reactions at ambient temperature and pressure when possible and minimizing energy-intensive purification steps like distillation and chromatography. mdpi.com |
Future Research Directions and Unexplored Avenues for 5 Furan 3 Yl 2 Methylaniline
Development of Novel and More Sustainable Synthetic Routes, Including Biocatalytic Approaches
The development of environmentally friendly and efficient synthetic methodologies is a cornerstone of modern chemistry. For 5-(Furan-3-yl)-2-methylaniline, future research will likely prioritize the establishment of sustainable synthetic pathways.
Current synthetic approaches to furan (B31954) derivatives often rely on traditional chemical methods that may involve harsh reaction conditions and the use of hazardous reagents. Green chemistry principles, however, are pushing for the adoption of more sustainable alternatives frontiersin.orgrsc.org. Future research could focus on catalysis using earth-abundant metals, solvent-free reaction conditions, and the use of renewable starting materials.
A particularly promising avenue is the exploration of biocatalytic approaches. The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions, significantly reducing the environmental impact nih.gov. For instance, transaminases could be engineered to facilitate the amination of furan-containing precursors, offering a greener route to aniline (B41778) derivatives like this compound nih.govresearchgate.net. The development of enzymatic cascades could further streamline the synthesis, allowing for one-pot reactions from simple bio-based furans nih.gov.
Exploration of Unconventional Derivatization Reactions and Expanding Chemical Space
To fully unlock the potential of this compound, a thorough exploration of its reactivity and the synthesis of a diverse library of derivatives are essential. Future research should venture beyond conventional derivatization reactions to access novel chemical space.
The furan and aniline rings offer multiple sites for functionalization. Research could investigate unconventional cross-coupling reactions to introduce a variety of substituents, thereby modulating the electronic and steric properties of the molecule. Furthermore, the development of novel cyclization reactions involving the furan ring could lead to the synthesis of complex polycyclic structures with potential biological activity nih.gov. The exploration of multicomponent reactions could also provide a rapid and efficient means to generate a wide array of derivatives from simple starting materials nih.gov.
Expansion into Emerging Areas of Materials Science (e.g., Quantum Dots, Energy Storage Devices, Advanced Membranes)
The unique electronic properties of the furan ring, coupled with the versatile chemistry of the aniline moiety, make this compound a compelling candidate for applications in materials science.
Quantum Dots: Semiconductor nanocrystals, or quantum dots (QDs), have garnered significant attention for their unique optical and electronic properties oarjbp.comcetjournal.it. Organic molecules can be used as surface ligands to passivate and functionalize QDs, enhancing their stability and enabling their use in various applications, including bioimaging and optoelectronics nih.govnih.gov. Future research could explore the use of this compound or its derivatives as ligands for the synthesis of novel QDs with tailored properties mnba-journal.com.
Energy Storage Devices: The development of advanced energy storage solutions is a critical global challenge. Organic materials are being increasingly investigated for their potential use in batteries and supercapacitors. The redox-active nature of the aniline component, combined with the electronic characteristics of the furan ring, suggests that polymers derived from this compound could be promising electrode materials.
Advanced Membranes: The design of highly selective and permeable membranes is crucial for various separation processes. Polymers incorporating furan moieties can exhibit unique transport properties. Future work could focus on the synthesis and characterization of polymers based on this compound for applications in gas separation or water purification.
Integration of Artificial Intelligence and Machine Learning in Accelerated Synthesis and Material Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry by accelerating the discovery and optimization of new molecules and materials nih.govresearchgate.netresearchgate.net.
For this compound, AI and ML algorithms could be employed to:
Predict Novel Synthetic Routes: Machine learning models can be trained on vast reaction databases to predict the most efficient and sustainable synthetic pathways nih.govresearchgate.net.
Accelerate Catalyst Discovery: AI can be used to identify optimal catalysts for the synthesis and derivatization of this compound, reducing the time and cost of experimental screening.
Design Materials with Desired Properties: By learning the structure-property relationships of related compounds, ML models can predict the properties of new derivatives of this compound, guiding the design of materials for specific applications.
Multidisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Chemistry
The full potential of this compound can only be realized through a collaborative, multidisciplinary research approach.
Organic chemists will be crucial in developing novel synthetic methods and derivatization strategies orgsyn.org.
Materials scientists will play a key role in fabricating and characterizing new materials based on this compound.
Computational chemists can provide valuable insights into the electronic structure, reactivity, and properties of this compound and its derivatives through theoretical modeling and simulation researchgate.netnih.gov.
This synergistic approach will be essential for tackling complex challenges and unlocking new applications for this promising molecule.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(Furan-3-yl)-2-methylaniline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of this compound can be achieved via palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling between 3-bromo-2-methylaniline and furan-3-ylboronic acid, using palladium acetate as a catalyst and potassium carbonate as a base, has been effective for analogous aniline derivatives . Optimization should focus on catalyst loading (e.g., 1–5 mol%), solvent selection (e.g., DMF or THF), and reaction temperature (80–120°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product with >95% purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key features include:
- ¹H NMR : Aromatic protons (6.5–7.5 ppm), methyl group protons (~2.3 ppm for –CH₃), and furan ring protons (6.0–6.5 ppm).
- ¹³C NMR : Signals for the aniline carbons (110–150 ppm) and furan carbons (105–155 ppm).
Mass spectrometry (EI-MS or ESI-MS) should show the molecular ion peak (m/z ≈ 189 for C₁₁H₁₁NO). Infrared spectroscopy (IR) can confirm NH₂ stretching (~3400 cm⁻¹) and furan C–O–C vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., using the B3LYP hybrid functional with a 6-311+G(d,p) basis set) can model the compound’s electronic structure. Key analyses include:
- HOMO-LUMO gaps to predict reactivity (smaller gaps indicate higher reactivity).
- Electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., NH₂ group and furan oxygen).
- Natural Bond Orbital (NBO) analysis to assess hyperconjugation effects between the aniline and furan moieties .
Q. What strategies are recommended for resolving contradictions in biological activity data of this compound derivatives across different studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions or derivative substituents. Systematic approaches include:
- Dose-response studies to establish IC₅₀/EC₅₀ values under standardized conditions.
- Comparative SAR analysis of derivatives with controlled substitutions (e.g., methyl vs. halogen groups).
- Molecular docking (e.g., AutoDock Vina) to validate interactions with biological targets (e.g., enzymes or receptors) .
Q. How does the substitution pattern on the aniline ring (e.g., 2-methyl vs. other positions) influence the compound’s physicochemical properties and interaction with biological targets?
- Methodological Answer : Substituent position affects electron density and steric effects. For example:
- 2-methyl substitution enhances steric shielding of the NH₂ group, reducing oxidation rates.
- Meta-substituted furan (3-position) may improve π-π stacking with aromatic residues in enzyme active sites.
Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP and polar surface area can predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
